molecular formula C14H15NO2 B2756632 (2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid CAS No. 145232-47-9

(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid

Cat. No.: B2756632
CAS No.: 145232-47-9
M. Wt: 229.279
InChI Key: KHIAMTDWCDARAE-AWEZNQCLSA-N
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Description

(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid is a chiral amino acid derivative with a naphthyl group attached to the alpha carbon

Scientific Research Applications

(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Future Directions

The study of amino acid derivatives is a rich field with many potential applications in medicinal chemistry and drug design. This particular compound, with its aromatic naphthyl group, could have interesting biological activity worth exploring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a naphthyl-containing electrophile under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for yield and purity. This can include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides can be used in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides, esters, or other substituted derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-(6-Methoxy-2-naphthyl)propanoic acid: Known for its anti-inflammatory properties.

    2-(6-Methoxy-2-naphthyl)propionamide: Studied for its antibacterial and antifungal activities.

    Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex molecules.

Uniqueness

(2S)-2-amino-2-methyl-3-(2-naphthyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a naphthyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIAMTDWCDARAE-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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